

# An In-depth Technical Guide to 2-(4-Methyl-1-piperidinyl)quinoline

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## Compound of Interest

Compound Name: 2-(4-Methyl-1-piperidinyl)quinoline

Cat. No.: B409518

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## Abstract

This technical guide provides a comprehensive overview of **2-(4-Methyl-1-piperidinyl)quinoline**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, including its CAS number, IUPAC name, and molecular characteristics. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, along with a discussion of the underlying chemical principles. Furthermore, this guide explores the potential biological applications of this compound, particularly in the context of neurodegenerative diseases, by examining its structural relationship to known cholinesterase inhibitors. Safety and handling precautions are also outlined to ensure its proper use in a research setting.

## Core Compound Identification

The compound of interest is chemically identified as 4-Methyl-2-(1-piperidinyl)quinoline. A summary of its key identifiers is provided in the table below for precise reference in research and procurement.

Identifier	Value	Source
CAS Number	5465-86-1	PubChem[1]
IUPAC Name	4-methyl-2-(piperidin-1-yl)quinoline	PubChem[1]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	226.32 g/mol	PubChem[1]
Canonical SMILES	<chem>CC1=CC(=NC2=CC=CC=C12)N3CCCCC3</chem>	PubChem[1]
InChI Key	USYRQXDHKXGTCK-UHFFFAOYSA-N	PubChem[1]

## Synthesis of 4-Methyl-2-(1-piperidinyl)quinoline: A Step-by-Step Protocol

The synthesis of 4-Methyl-2-(1-piperidinyl)quinoline is most effectively achieved through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This method involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the quinoline ring by the nucleophilic piperidine. The following protocol is a robust and reproducible method for this transformation.

### Rationale for Synthetic Strategy

The quinoline ring system, while aromatic, is susceptible to nucleophilic attack at the 2- and 4-positions, particularly when activated by an electron-withdrawing group or when a good leaving group is present. In this synthesis, the chlorine atom at the 2-position of 2-chloro-4-methylquinoline serves as an excellent leaving group, facilitating the attack by the secondary amine, piperidine. The reaction is typically carried out at an elevated temperature to overcome the activation energy of the reaction.

### Experimental Protocol

Step 1: Synthesis of the Precursor, 2-Chloro-4-methylquinoline

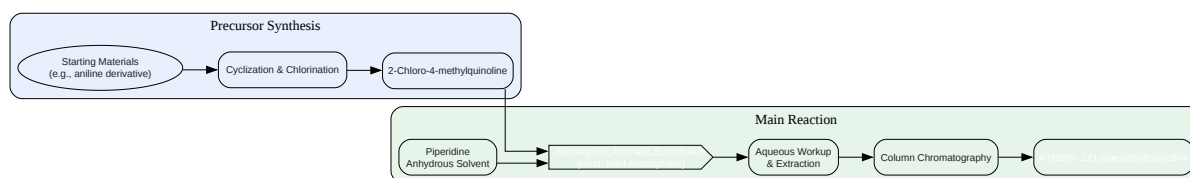
The necessary precursor, 2-chloro-4-methylquinoline, can be synthesized from commercially available starting materials. A common method involves the cyclization of an appropriate aniline derivative followed by chlorination.

#### Step 2: Nucleophilic Aromatic Substitution

- Materials:
  - 2-Chloro-4-methylquinoline (1.0 eq)
  - Piperidine (1.2 eq)
  - Anhydrous solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
  - Inert atmosphere (Nitrogen or Argon)
- Procedure:
  - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylquinoline and the anhydrous solvent under an inert atmosphere.
  - Add piperidine to the reaction mixture.
  - Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature may require empirical determination.
  - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Upon completion, allow the reaction mixture to cool to room temperature.
  - Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Methyl-2-(1-piperidinyl)quinoline.
- Characterization:
  - Confirm the identity and purity of the final product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for 4-Methyl-2-(1-piperidinyl)quinoline.

## Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a piperidine moiety can enhance a molecule's pharmacokinetic properties, such as solubility and cell permeability.

## Cholinesterase Inhibition and Alzheimer's Disease

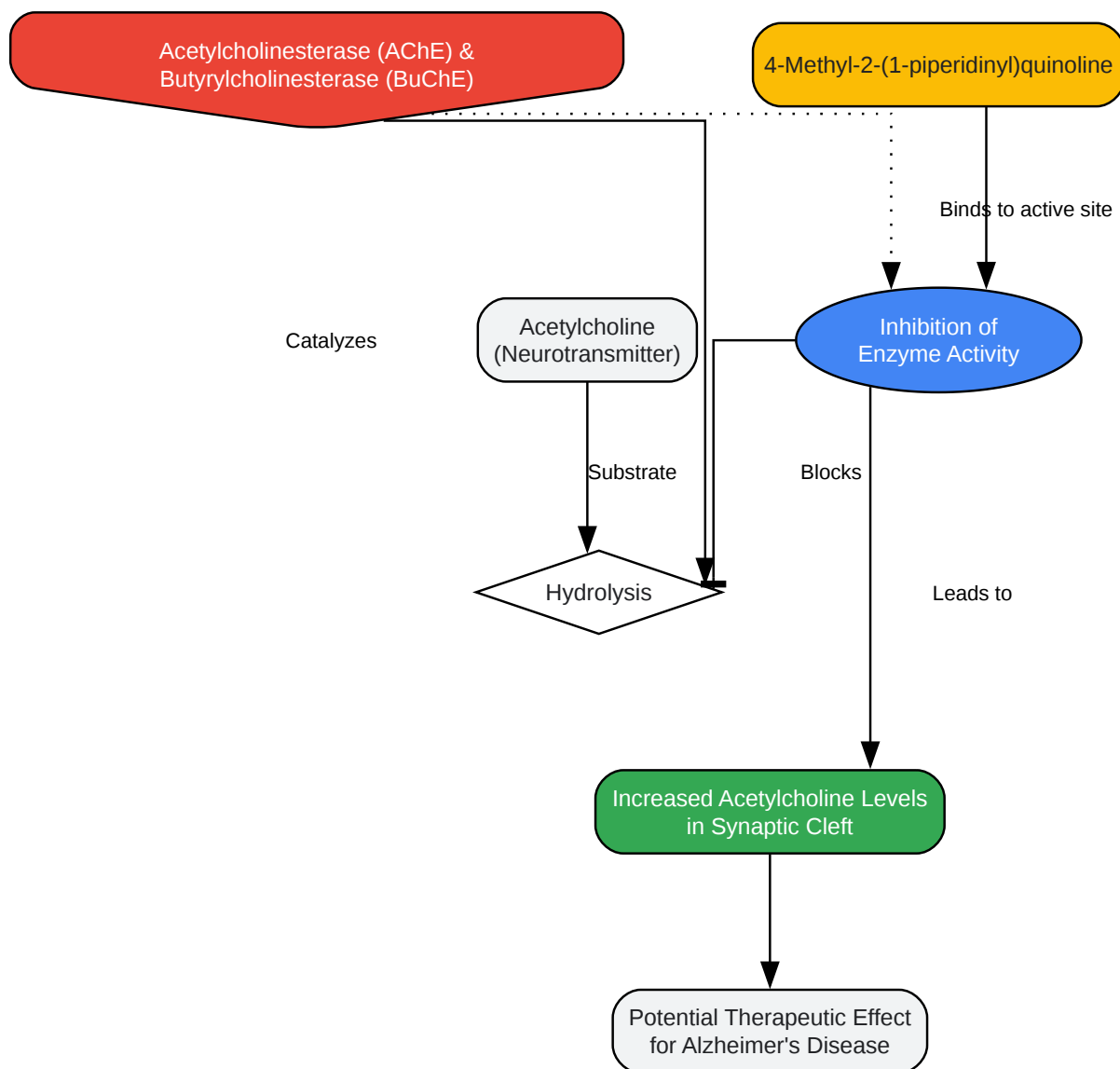
A significant area of interest for piperidinyl-quinoline derivatives is the treatment of neurodegenerative disorders, particularly Alzheimer's disease. One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterase enzymes, namely

acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.[2][3][4][5][6]

While specific inhibitory data for 4-Methyl-2-(1-piperidinyl)quinoline is not readily available in the public domain, numerous studies on structurally similar compounds demonstrate potent inhibition of both AChE and BuChE. For instance, various piperidinyl-quinoline acylhydrazone derivatives have been synthesized and shown to be potent and selective inhibitors of these enzymes.[2][4] The presence of the piperidine ring and the quinoline core in these molecules is crucial for their interaction with the active site of the cholinesterase enzymes.[7]

## Postulated Mechanism of Action

Based on the activity of its analogs, it is hypothesized that 4-Methyl-2-(1-piperidinyl)quinoline could act as a cholinesterase inhibitor. The proposed mechanism involves the binding of the molecule to the active site of AChE and/or BuChE, thereby preventing the hydrolysis of acetylcholine. The quinoline ring may engage in  $\pi$ - $\pi$  stacking interactions with aromatic residues in the active site, while the piperidine moiety could interact with other regions of the enzyme, contributing to the overall binding affinity.



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Caption: Postulated mechanism of action as a cholinesterase inhibitor.

## Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Methyl-2-(1-piperidinyl)quinoline.

- Hazard Classification: This compound is classified as harmful if swallowed.[8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

4-Methyl-2-(1-piperidinyl)quinoline is a readily synthesizable compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known cholinesterase inhibitors makes it a compelling candidate for screening in assays related to neurodegenerative diseases. The synthetic protocol and information provided in this guide are intended to facilitate further research into the chemical and biological properties of this intriguing molecule.

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